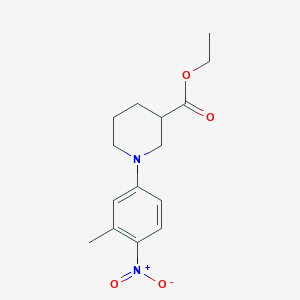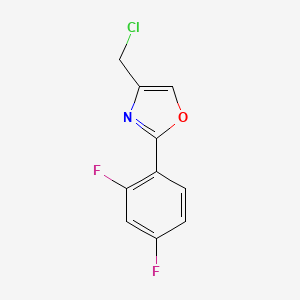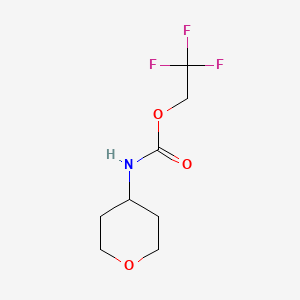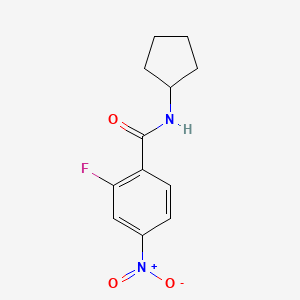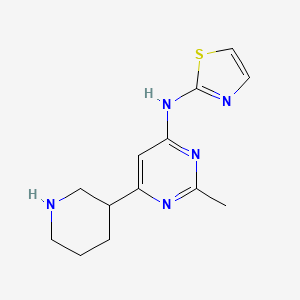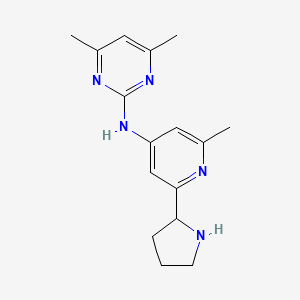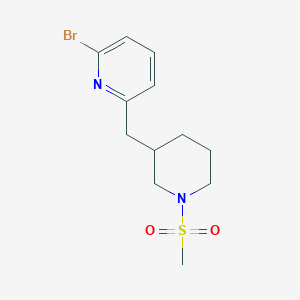
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Vue d'ensemble
Description
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, also known as BRL-15572, is a potent and selective antagonist for the neuropeptide Y2 receptor. It is a bromopyridine derivative .
Synthesis Analysis
The synthesis of this compound has been reported in various methods . One of the methods involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of this compound is C12H17BrN2O2S and its molecular weight is 333.25 g/mol.Chemical Reactions Analysis
This compound is involved in the catalytic protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Drug Design and Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure, featuring a bromopyridine moiety and a piperidine ring with a sulfonyl group, makes it a versatile building block. It can be used to create complex molecules with potential therapeutic effects, such as kinase inhibitors or receptor modulators .
Neutron Capture Therapy
The bromine atom present in this compound can be utilized for boron-neutron capture therapy (BNCT). BNCT is a type of radiation therapy used to treat cancer. The compound could be modified to contain boron, which, when exposed to neutrons, would release alpha particles to destroy cancer cells .
Organic Synthesis
In organic chemistry, this compound can serve as a precursor for the synthesis of more complex organic molecules. Its reactivity due to the bromine atom allows for various substitutions and coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds .
Analytical Chemistry
As a standard reference material, 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can be used in analytical methods to calibrate instruments or validate analytical procedures in pharmaceutical testing .
Chemical Research
This compound can be used in chemical research to study reaction mechanisms, particularly those involving halogenated heterocycles. Its behavior under different conditions can provide insights into the stability and reactivity of similar compounds .
Laboratory Applications
In laboratory settings, it can be employed in teaching and research to demonstrate various chemical reactions and synthesis techniques. It can also be used to develop new synthetic routes or optimize existing ones for educational purposes .
Medicinal Chemistry
The piperidine ring in the compound is a common motif in medicinal chemistry. It can be used to create derivatives with potential pharmacological activities, such as antihypertensive or anticancer agents .
Industrial Uses
While not directly used in industrial applications, the compound’s derivatives could be utilized in the development of materials with specific properties, such as light absorption or electrical conductivity, due to the presence of the pyridine ring .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBWAWBWFKBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)
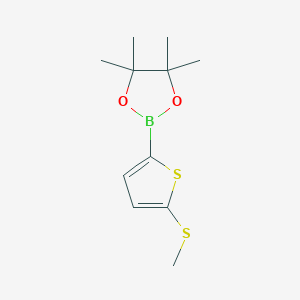
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
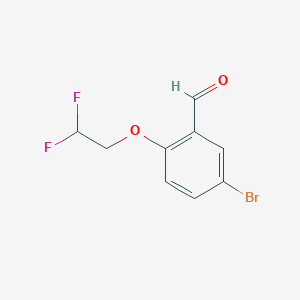
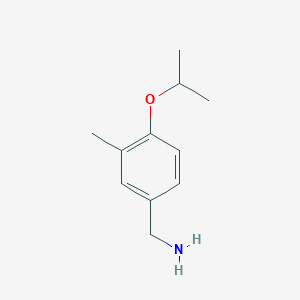

![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
